molecular formula C8H6N2O2 B1376256 5-Cyano-3-methylpyridine-2-carboxylic acid CAS No. 1262860-49-0

5-Cyano-3-methylpyridine-2-carboxylic acid

Cat. No. B1376256
M. Wt: 162.15 g/mol
InChI Key: PFENLEKZZJZJBJ-UHFFFAOYSA-N
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Description

5-Cyano-3-methylpyridine-2-carboxylic acid , also known as 3-methylpicolinic acid (3-MepicH) , is a heterocyclic compound with the empirical formula C₇H₇NO₂ . It belongs to the class of 3-substituted picolinic acids . The compound features a cyano group (-CN) at the 5-position and a carboxylic acid group (-COOH) at the 2-position of the pyridine ring .


Synthesis Analysis

The synthesis of 5-Cyano-3-methylpyridine-2-carboxylic acid involves various methods, including C-alkylation reactions. For instance, the dianion formed by reacting 3-MepicH with lithium diisopropylamide (LDA) can undergo C-alkylation with 3-chlorobenzyl chloride .


Molecular Structure Analysis

The molecular structure of 5-Cyano-3-methylpyridine-2-carboxylic acid consists of a pyridine ring with substituents. The cyano group (-CN) and the carboxylic acid group (-COOH) are attached to specific positions on the ring. The compound’s molecular weight is 137.14 g/mol .


Chemical Reactions Analysis

  • Nickel complex : [Ni(3-Mepic)₂(H₂O)₂] and bis(3-methyl-picolinato-κ²N,O)(1,10-phenanthroline)zinc(II) tetrahydrate .

Physical And Chemical Properties Analysis

  • Melting Point : 114-118°C .

Scientific Research Applications

  • Production of Nicotinic Acid

    • Field : Industrial Chemistry
    • Application : Nicotinic acid is a naturally occurring pyridine carboxylic acid, contained in vitamin PP, an essential nutrient for humans and animals, and used as an antipelagic agent . It can be made from tryptophan by plants and animals but is usually not completely bioavailable .
    • Method : Industrially, nicotinic acid is produced mainly by oxidation of 5-ethyl-2-methylpyridine with nitric acid . A new technology for the industrial production of nicotinic acid is undoubtedly necessary to meet the needs of green chemistry and not burden the environment .
    • Results : The world produced 34,000 t of nicotinic acid (NA) in 2014, 63% of which was intended as a feed additive, 22% as a food additive and for pharmaceutical use, and 15% for industrial applications .
  • Synthesis of Trifluoromethylpyridines

    • Field : Agrochemical and Pharmaceutical Industries
    • Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
    • Method : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Synthesis of 1,8-dioxo-1,2,7,8-tetrahydro-2,7,10-triaza-anthracene-4,5-dicarbaldehydes (DOTTADs)

    • Field : Organic Chemistry
    • Application : 2-Methylpyridine-3-carboxylic acid was used in synthesis of 1,8-dioxo-1,2,7,8-tetrahydro-2,7,10-triaza-anthracene-4,5-dicarbaldehydes (DOTTADs) and their imines .
    • Method : The specific method of synthesis is not provided in the source .
    • Results : The results or outcomes of this application are not provided in the source .
  • Bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE)

    • Field : Organic Chemistry
    • Application : Bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones .
    • Method : NBS is used as a brominating reagent for bromination of the methyl group on the pyridine ring .
    • Results : The selectivity of the bromination reaction is currently only about 50% .
  • Suzuki–Miyaura Coupling

    • Field : Organic Chemistry
    • Application : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s used in the production of a variety of organoboron reagents .
    • Method : The process involves oxidative addition with formally electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
    • Results : The SM coupling has been optimized for the use of organotrifluoroborates, and conditions for the cross-coupling of a wide range of (hetero)aryl, alkenyl and alkynyl moieties have been developed .
  • Protodeboronation of Pinacol Boronic Esters

    • Field : Organic Chemistry
    • Application : Protodeboronation of pinacol boronic esters is a key step in the synthesis of various organic compounds . It’s used in the formal anti-Markovnikov hydromethylation of alkenes, a valuable but unknown transformation .
    • Method : The protodeboronation of 1, 2 and 3 alkyl boronic esters is achieved using a radical approach .
    • Results : The protodeboronation was used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
  • Synthesis of 1,8-dioxo-1,2,7,8-tetrahydro-2,7,10-triaza-anthracene-4,5-dicarbaldehydes (DOTTADs)

    • Field : Organic Chemistry
    • Application : 2-Methylpyridine-3-carboxylic acid was used in synthesis of 1,8-dioxo-1,2,7,8-tetrahydro-2,7,10-triaza-anthracene-4,5-dicarbaldehydes (DOTTADs) and their imines .
    • Method : The specific method of synthesis is not provided in the source .
    • Results : The results or outcomes of this application are not provided in the source .
  • Synthesis of Metal Complexes

    • Field : Inorganic Chemistry
    • Application : 3-Methylpyridine-2-carboxylic acid (3-MepicH) may be used as a ligand in the synthesis of the following metal complexes: [Cu (3-Mepic) 2 (4-pic)] where 4-pic=4-picoline and [Cu (3-Mepic) 2 ]·2H 2 O .
    • Method : The specific method of synthesis is not provided in the source .
    • Results : The results or outcomes of this application are not provided in the source .

Safety And Hazards

  • Storage : Store as a combustible solid (Storage Class Code 11) .

properties

IUPAC Name

5-cyano-3-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-5-2-6(3-9)4-10-7(5)8(11)12/h2,4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFENLEKZZJZJBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyano-3-methylpyridine-2-carboxylic acid

CAS RN

1262860-49-0
Record name 5-Cyano-3-methylpyridine-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

To a solution of 8.50 g (38.9 mmol) 5-cyano-3-methyl-pyridine-2-carboxylic acid tert-butyl ester in 51 ml (389 mmol) 1,3-dimethoxybenzene were added 85 ml TFA and stirred for 6.5 h. The reaction mixture was diluted with toluene and evaporated. The residue was taken up in toluene and evaporated (2×). The product was crystallized from TBME/hexanes to give the title compound as a white powder. HPLC: RtH1=2.314 min; ESIMS [M+Na]+=163; 1H-NMR (360 MHz, CDCl3): δ 8.77 (s, 1H), 8.07 (s, 1H), 2.87 (s, 3H).
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
51 mL
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 5-cyano-3-methylpicolinate (4.18 g, 19.15 mmol) in DCM (96 ml) was added TFA (148 ml, 1915 mmol), and the brown solution was stirred at RT for 2 h. The reaction mixture was concentrated. To the brown red residue was added EtOAc and it changed into a yellow slurry. It was concentrated again and dried on high vacuum. The reaction was triturated with 30 mL of MTBE and 50 ml of hexanes to yield 5-cyano-3-methylpicolinic acid (2.91 g, 17.95 mmol, 94% yield) as yellow solid. MS m/z=163.2 (M+H).
Quantity
4.18 g
Type
reactant
Reaction Step One
Name
Quantity
148 mL
Type
reactant
Reaction Step One
Name
Quantity
96 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To the stirred solution of 5-cyano-3-methylpyridine-2-carboxylic acid tert-butyl ester (20.7 g, 94.9 mmol) in toluene (200 mL) was added H2O (3.4 mL) at ambient temperature. The mixture was then cooled to 0˜5° C. with stirring, at this point, TFA (200 mL) was added to the mixture slowly while maintaining the reaction temperature at 25˜35° C. The reaction mixture was then heated at 33° C. with stirring. After 60 min, to the reaction mixture was added toluene and the mixture was concentrated in vacuo to ˜¼ of the original volume to remove TFA by azeotropic distillation with toluene. To the concentrated mixture was added toluene and the mixture was evaporated in vacuo to ˜¼ of the original volume. The same evaporation manipulation was repeated once and the precipitated product was collected by filtration. The filter cake was washed with toluene and dried in vacuum oven at 50° C. for 8 h to give the title compound as a pale yellow crystalline solid: ESIMS: 163; [(M+H)+]; 1H NMR (400 MHz, DMSO-d6): δ 8.90 (s, 1H), 8.35 (s, 1H), 2.46 (s, 3H).
Quantity
20.7 g
Type
reactant
Reaction Step One
Name
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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